molecular formula C12H22O2 B14686235 Ethyl 2-(3-ethyl-2,2-dimethylcyclobutyl)acetate CAS No. 33880-12-5

Ethyl 2-(3-ethyl-2,2-dimethylcyclobutyl)acetate

Cat. No.: B14686235
CAS No.: 33880-12-5
M. Wt: 198.30 g/mol
InChI Key: ZVCRRYULKPHUPT-UHFFFAOYSA-N
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Description

Ethyl 2-(3-ethyl-2,2-dimethylcyclobutyl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique cyclobutyl ring structure, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-ethyl-2,2-dimethylcyclobutyl)acetate typically involves the esterification of 2-(3-ethyl-2,2-dimethylcyclobutyl)acetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-ethyl-2,2-dimethylcyclobutyl)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its corresponding acid and alcohol in the presence of a strong acid or base.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products

    Hydrolysis: Produces 2-(3-ethyl-2,2-dimethylcyclobutyl)acetic acid and ethanol.

    Reduction: Produces 2-(3-ethyl-2,2-dimethylcyclobutyl)ethanol.

    Substitution: The products depend on the substituent introduced during the reaction.

Scientific Research Applications

Ethyl 2-(3-ethyl-2,2-dimethylcyclobutyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-ethyl-2,2-dimethylcyclobutyl)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate
  • Methyl 2-(3-ethyl-2,2-dimethylcyclobutyl)acetate
  • Propyl 2-(3-ethyl-2,2-dimethylcyclobutyl)acetate

Uniqueness

This compound is unique due to its specific ester group and cyclobutyl ring structure. This combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and in the fragrance industry.

Properties

CAS No.

33880-12-5

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

ethyl 2-(3-ethyl-2,2-dimethylcyclobutyl)acetate

InChI

InChI=1S/C12H22O2/c1-5-9-7-10(12(9,3)4)8-11(13)14-6-2/h9-10H,5-8H2,1-4H3

InChI Key

ZVCRRYULKPHUPT-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C1(C)C)CC(=O)OCC

Origin of Product

United States

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